molecular formula C23H26N4O4 B4018192 N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

Cat. No. B4018192
M. Wt: 422.5 g/mol
InChI Key: VIQJNXMPHAVVIZ-UHFFFAOYSA-N
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Description

Introduction This compound belongs to a class of chemical compounds that have been studied for various biological activities. The research primarily focuses on the synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis The synthesis of related compounds involves the formation of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides. These compounds are synthesized and evaluated for their biological activities, such as anticonvulsant activity (Obniska et al., 2015).

Molecular Structure Analysis The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the compound 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was synthesized and its structure characterized by elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction method (Zhang et al., 2007).

Chemical Reactions and Properties Studies have explored the kinetics of hydrolysis of related compounds in aqueous solutions, providing insights into their chemical stability and reaction behavior under various conditions (Muszalska, 2004).

Physical Properties Analysis The physical properties of these compounds, including their solubility and stability, are often investigated to understand their behavior in different environments. For example, the stability study of a new analgesic active compound, a derivative of pyrrolo[3,4-c]pyridine, in aqueous solutions using the HPLC method, sheds light on the physical stability of these types of compounds (Muszalska & Bereda, 2008).

Chemical Properties Analysis The chemical properties, including reactivity, binding affinities, and interaction with biological molecules, are key areas of research. For example, studies on the binding affinities to receptors and enzymatic activity provide insights into the chemical properties of these compounds (Grimwood et al., 2011).

properties

IUPAC Name

N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-16(28)24-17-7-9-18(10-8-17)27-22(29)15-20(23(27)30)26-13-11-25(12-14-26)19-5-3-4-6-21(19)31-2/h3-10,20H,11-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQJNXMPHAVVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 4
N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 5
N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

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